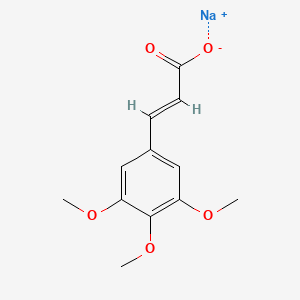

Sodium 3,4,5-Trimethoxycinnamate

Description

Properties

CAS No. |

127427-04-7 |

|---|---|

Molecular Formula |

C12H13NaO5 |

Molecular Weight |

260.22 g/mol |

IUPAC Name |

sodium;3-(3,4,5-trimethoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C12H14O5.Na/c1-15-9-6-8(4-5-11(13)14)7-10(16-2)12(9)17-3;/h4-7H,1-3H3,(H,13,14);/q;+1/p-1 |

InChI Key |

CNDQKFLPUDASFN-UHFFFAOYSA-M |

SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)[O-].[Na+] |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Sodium 3,4,5 Trimethoxycinnamate and Its Analogs

Classical and Contemporary Approaches to Cinnamate (B1238496) Synthesis

The formation of the cinnamate scaffold can be achieved through several well-established and modern synthetic reactions. A common starting point for the synthesis of 3,4,5-trimethoxycinnamic acid is 3,4,5-trimethoxybenzaldehyde (B134019). sciencemadness.orgmdpi.com

One classical approach is the Knoevenagel condensation , which involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound. In the synthesis of 3,4,5-trimethoxycinnamic acid, 3,4,5-trimethoxybenzaldehyde is condensed with malonic acid. sciencemadness.org A green chemistry approach to this reaction utilizes ammonium (B1175870) bicarbonate as a catalyst in ethyl acetate, providing a good yield of the desired product. sciencemadness.org

Another classical method is the Perkin reaction , which can be used to synthesize cinnamic acids from benzaldehydes. While a direct example for 3,4,5-trimethoxycinnamic acid is not detailed in the provided results, the general principle involves the reaction of an aromatic aldehyde with an acid anhydride (B1165640) and its corresponding salt.

Contemporary methods like the Wittig reaction have also been employed. This reaction involves the use of a phosphonium (B103445) ylide to convert an aldehyde or ketone into an alkene. For instance, 3,4,5-trimethoxybenzaldehyde can be reacted with the Wittig reagent derived from triphenylphosphine (B44618) and ethyl 2-bromoacetate to yield the corresponding cinnamate ester, which can then be hydrolyzed to the acid. tandfonline.com

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Heck reaction , represent a modern and efficient route to cinnamate derivatives, although specific examples for the 3,4,5-trimethoxy substituted variant were not explicitly detailed in the search results.

A two-step synthesis starting from sinapic acid has also been reported. This involves the methylation of sinapic acid to produce methyl (E)-3-(3,4,5-trimethoxyphenyl) acrylate, followed by hydrolysis of the ester to yield 3,4,5-trimethoxycinnamic acid. mdpi.com

Table 1: Comparison of Synthetic Routes to 3,4,5-Trimethoxycinnamic Acid

| Synthetic Method | Starting Materials | Key Reagents/Catalysts | Reported Yield | Reference |

| Knoevenagel Condensation | 3,4,5-Trimethoxybenzaldehyde, Malonic acid | Ammonium bicarbonate, Ethyl acetate | 73% | sciencemadness.org |

| Wittig Reaction | 3,4,5-Trimethoxybenzaldehyde, Triphenylphosphine, Ethyl 2-bromoacetate | KOH, DMSO | 52% (for the acid) | tandfonline.com |

| Methylation & Hydrolysis | Sinapic acid | - | 95% (methylation), 80% (hydrolysis) | mdpi.com |

Esterification and Amidation Reactions for Cinnamate Derivatives

The carboxyl group of 3,4,5-trimethoxycinnamic acid is a primary site for modification, with ester and amide derivatives being the most extensively studied analogs. nih.gov These derivatizations are typically achieved through standard coupling reactions.

Esterification can be performed using various methods. For instance, the reaction of 3,4,5-trimethoxycinnamic acid with an alcohol in the presence of a coupling agent is a common strategy. Flow Fischer esterification using an immobilized acid catalyst like SiliaBond Tosic Acid has been shown to be an efficient method. researchgate.net

Amidation reactions are widely used to synthesize a diverse range of bioactive molecules. nih.gov These reactions involve coupling 3,4,5-trimethoxycinnamic acid with various amines. Common coupling systems include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) and a base like triethylamine (B128534) (TEA). tandfonline.com Another effective coupling reagent is COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene)]methanaminium hexafluorophosphate). mdpi.com

Role of Catalyst Systems in Efficient Synthesis

Catalysts play a crucial role in the efficiency and selectivity of the synthesis of cinnamate derivatives. In the Knoevenagel condensation for preparing 3,4,5-trimethoxycinnamic acid, ammonium bicarbonate has been used as a "green" catalyst. sciencemadness.org

For the widely employed amidation and esterification reactions, various coupling agents act as catalysts to facilitate the formation of the amide or ester bond. These include carbodiimides like DCC (dicyclohexylcarbodiimide) and EDCI, often used with additives like DMAP (4-dimethylaminopyridine) or HOBt. nih.govnih.gov The use of immobilized catalysts, such as immobilized Candida antarctica lipase (B570770) B for amidation, offers a sustainable and efficient alternative. researchgate.net

In modern cross-coupling reactions for cinnamate synthesis, transition metal catalysts, particularly palladium, are fundamental. While not specifically detailed for the 3,4,5-trimethoxy derivative in the provided results, palladium catalysts are key in reactions like the Heck and Suzuki couplings for the formation of the carbon-carbon double bond in the cinnamate structure. nih.gov Copper(I) has also been used as a catalyst in the synthesis of methyl cinnamate from alkenylboronic esters. nih.govbeilstein-journals.org Furthermore, earth-abundant metals like iron and nickel have been explored for the oxidative esterification of cinnamaldehyde. nih.govbeilstein-journals.org

Chemo- and Regioselective Modifications of the Trimethoxycinnamate Scaffold

Beyond derivatization of the carboxyl group, modifications to other parts of the 3,4,5-trimethoxycinnamate (B1233958) scaffold can lead to new analogs with altered properties. The primary sites for such modifications are the aromatic ring and the α,β-unsaturated system.

While the provided search results focus heavily on modifications at the carboxyl group, they allude to the possibility of substitutions at the C=C bond and the methoxy (B1213986) groups. nih.gov However, specific examples and detailed methodologies for chemo- and regioselective modifications on the trimethoxycinnamate scaffold itself were not extensively covered in the search results. The synthesis of analogs often starts from already functionalized benzaldehydes or other precursors, thereby incorporating the desired substitutions from the beginning of the synthetic sequence rather than by direct modification of the trimethoxycinnamate core.

Biocatalytic and Enzymatic Routes for Cinnamate Derivatives

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. Enzymes and whole-cell systems can be used to produce cinnamic acid derivatives.

A notable biocatalytic application is the decarboxylation of trans-cinnamic acids to produce styrenes using plant cell cultures. nih.gov This demonstrates the potential of biocatalysts to modify the cinnamate scaffold.

Enzymes are also employed in the derivatization of the carboxyl group. For example, immobilized Candida antarctica lipase B has been successfully used to catalyze the amidation of cinnamic acid derivatives in toluene. researchgate.net This enzymatic approach provides a sustainable method for creating amide analogs. While these examples showcase the potential of biocatalysis in the synthesis of cinnamate derivatives, specific applications for the direct production or derivatization of sodium 3,4,5-trimethoxycinnamate were not detailed in the provided search results.

Advanced Spectroscopic and Structural Elucidation Techniques Applied to Sodium 3,4,5 Trimethoxycinnamate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like sodium 3,4,5-trimethoxycinnamate (B1233958). Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the molecule's structure.

¹H NMR Spectroscopy: The proton NMR spectrum of the parent acid, 3,4,5-trimethoxycinnamic acid, in an appropriate solvent, reveals several key signals. hmdb.ca The protons of the three methoxy (B1213986) groups (–OCH₃) typically appear as a sharp singlet, integrating to nine protons. The aromatic protons on the benzene (B151609) ring and the vinylic protons of the cinnamate (B1238496) backbone exhibit distinct chemical shifts and coupling patterns that are characteristic of the substitution pattern. chemicalbook.com For instance, the two protons on the double bond appear as doublets with a large coupling constant, indicative of a trans configuration. chemicalbook.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. chemicalbook.comspectrabase.com This includes the carboxyl carbon, the carbons of the double bond, the aromatic ring carbons (both substituted and unsubstituted), and the methoxy carbons. chemicalbook.com The chemical shifts of these carbons are highly sensitive to their local electronic environment, confirming the presence and connectivity of the various functional groups. chemicalbook.com

Interactive Data Table: ¹H NMR Spectral Data for 3,4,5-Trimethoxycinnamic Acid chemicalbook.com

| Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Carboxylic Acid Proton | ~12.07 | Singlet | - |

| Vinylic Proton (B) | ~7.71 | Doublet | 15.9 |

| Aromatic Proton (C) | ~6.79 | Singlet | - |

| Vinylic Proton (D) | ~6.37 | Doublet | 15.9 |

| Methoxy Protons (E) | ~3.90 | Singlet | - |

Note: Data is for the parent acid, 3,4,5-trimethoxycinnamic acid. The spectrum of the sodium salt would show the absence of the carboxylic acid proton signal and potential slight shifts in the other signals due to the change in the carboxylate group.

Interactive Data Table: ¹³C NMR Spectral Data for 3,4,5-Trimethoxycinnamic Acid chemicalbook.com

| Assignment | Chemical Shift (ppm) |

| Carboxylic Carbon | ~172.6 |

| Vinylic Carbon | ~147.0 |

| Aromatic Carbon (C-O) | ~159.9 |

| Aromatic Carbon (C-H) | ~135.5 |

| Vinylic Carbon | ~117.7 |

| Methoxy Carbon | ~55.3 |

Note: Data is for the parent acid, 3,4,5-trimethoxycinnamic acid. The spectrum of the sodium salt would exhibit similar chemical shifts.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For sodium 3,4,5-trimethoxycinnamate, MS analysis provides the exact mass of the molecule, confirming its molecular formula (C₁₂H₁₃NaO₅). nih.govchemicalbook.com The molecular weight of the parent 3,4,5-trimethoxycinnamic acid is approximately 238.24 g/mol . nih.govchemicalbook.combmrb.io

In addition to the molecular ion peak, mass spectrometry also reveals a characteristic fragmentation pattern. chemguide.co.ukresearchgate.net This pattern arises from the breakdown of the molecule into smaller, charged fragments within the mass spectrometer. chemguide.co.uk Analysis of these fragments provides valuable structural information, corroborating the data obtained from NMR spectroscopy. chemicalbook.com Common fragmentation pathways for 3,4,5-trimethoxycinnamic acid and its derivatives may include the loss of methoxy groups, the carboxyl group, or cleavage of the propenoic acid side chain.

Interactive Data Table: Key Mass Spectrometry Fragments for 3,4,5-Trimethoxycinnamic Acid

| m/z (mass-to-charge ratio) | Possible Fragment Identity |

| 238 | [M]+ (Molecular ion of the acid) |

| 223 | [M - CH₃]+ |

| 195 | [M - COOH]+ |

| 194 | [M - CO₂H - H]+ |

| 181 | [M - C₃H₃O₂]+ |

| 165 | [M - C₃H₃O₂ - O]+ |

Note: This table represents potential fragmentation of the parent acid. The sodium salt would show a peak corresponding to the sodium adduct and may exhibit different fragmentation patterns.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will display distinct absorption bands corresponding to the various functional groups. researchgate.net Key absorptions include:

Aromatic C-H stretching: Typically observed around 3000-3100 cm⁻¹.

Aliphatic C-H stretching: From the methoxy groups, appearing just below 3000 cm⁻¹.

C=C stretching: Both aromatic and vinylic, in the region of 1600-1650 cm⁻¹.

C=O stretching (carboxylate): A strong absorption band, typically in the range of 1550-1610 cm⁻¹ for the asymmetric stretch and 1400-1450 cm⁻¹ for the symmetric stretch of the carboxylate anion.

C-O stretching: From the methoxy and ether linkages, usually found in the 1000-1300 cm⁻¹ region. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. spectrabase.com It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can be useful for identifying the C=C double bond and the symmetric vibrations of the aromatic ring.

X-ray Crystallography for Solid-State Structure Determination

Mechanistic Investigations of Sodium 3,4,5 Trimethoxycinnamate Interactions

Elucidation of Molecular Recognition Processes (e.g., Enzyme-Ligand Interactions in in vitro models)

The molecular interactions of Sodium 3,4,5-trimethoxycinnamate (B1233958) and its derivatives have been a subject of significant research, particularly concerning their engagement with biological macromolecules. In vitro studies have been instrumental in deciphering the specific binding modes and affinities of these compounds with various enzymes and receptors.

One area of focus has been the interaction of 3,4,5-trimethoxycinnamic acid derivatives with serotonergic receptors. A study involving a series of these derivatives revealed a high affinity for the 5-HT(1A) receptor. nih.gov The research indicated that these compounds act as agonists for this receptor. This was demonstrated in cortical neuronal cells where the derivatives prompted an increase in the expression of pERK 1/2, a downstream signaling molecule. This effect was subsequently blocked by the specific 5-HT(1A) receptor antagonist, WAY 100635, confirming the target of action. nih.gov

Furthermore, derivatives of 3,4,5-trimethoxycinnamic acid have been investigated as potential inhibitors of methionine aminopeptidase (B13392206) 2 (MetAP2), an enzyme implicated in angiogenesis. Amide derivatives, in particular, have shown promise as inhibitors of MetAP2 and have demonstrated inhibitory effects on the growth of human umbilical vein endothelial cells (HUVECs). nih.gov Structure-activity relationship (SAR) studies have suggested that specific substitutions on the benzene (B151609) ring of the cinnamide structure are crucial for enhancing pro-apoptotic activity. nih.gov

The versatility of the 3,4,5-trimethoxycinnamate scaffold is also evident in its application as a component of larger molecular structures designed to target specific enzymes. For instance, it has been incorporated into molecules designed as inhibitors of c-MET, a tyrosine-protein kinase. nih.gov An esterification product of 3,4,5-trimethoxycinnamic acid with tyrosol exhibited moderate antitumor activity against human breast cancer cells, with the inhibition of c-MET identified as a potential mechanism. nih.gov SAR studies in this context indicated that the presence of functional groups capable of hydrogen bond donation is more favorable for inhibitory activity compared to the trimethoxyl group alone. nih.gov

The following table summarizes the key molecular targets and the observed effects of Sodium 3,4,5-trimethoxycinnamate derivatives in in vitro models.

| Derivative Class | Molecular Target | Observed In Vitro Effect |

| Amides | 5-HT(1A) Receptor | Agonistic activity, leading to increased pERK 1/2 expression. nih.gov |

| Amides | Methionine aminopeptidase 2 (MetAP2) | Inhibition of enzyme activity and HUVEC growth. nih.gov |

| Esters | c-MET (tyrosine-protein kinase) | Moderate inhibitory activity against human breast cancer cells. nih.gov |

Photophysical and Photochemical Mechanistic Pathways of the Compound

The photophysical and photochemical behavior of cinnamic acid derivatives, including this compound, is largely governed by the electronic properties of the cinnamoyl group. The core structure, an α,β-unsaturated carboxylic acid, possesses a conjugated π-electron system that is responsible for its absorption of ultraviolet (UV) radiation. The trimethoxy substitution on the phenyl ring further influences the electronic distribution and, consequently, the photophysical and photochemical pathways.

Upon absorption of UV light, the molecule is promoted to an excited singlet state. From this state, it can undergo several processes, including fluorescence, intersystem crossing to a triplet state, or photochemical reactions. The primary photochemical reaction for many cinnamic acid derivatives is a cis-trans isomerization around the carbon-carbon double bond of the propenoic acid chain. This isomerization is a reversible process, and the ratio of cis to trans isomers at the photostationary state depends on the excitation wavelength and the solvent environment.

Another potential photochemical pathway is photodimerization, where two molecules react to form a cyclobutane (B1203170) ring. This reaction is more common in the solid state or in concentrated solutions where the molecules are in close proximity. The substitution pattern on the phenyl ring can influence the regioselectivity and stereoselectivity of the photodimerization reaction.

The methoxy (B1213986) groups on the phenyl ring of this compound are electron-donating groups. These groups can influence the energy levels of the excited states and the efficiency of the different deactivation pathways. For instance, they can affect the rate of intersystem crossing and the quantum yield of fluorescence.

Redox Chemistry and Electron Transfer Mechanisms Involving the Cinnamate (B1238496) Core

The cinnamate core of this compound is susceptible to redox reactions, particularly those involving electron transfer. The electron-rich nature of the trimethoxyphenyl group and the conjugated system of the propenoic acid moiety play crucial roles in these processes. Electron transfer is a fundamental step in many chemical and biological reactions, involving the movement of electrons from a donor to an acceptor species. youtube.com

In biological systems, electron transfer reactions are central to processes like cellular respiration, which occurs in the mitochondria. nih.gov The electron transport chain (ETC) involves a series of protein complexes that facilitate the transfer of electrons, creating a proton gradient that drives ATP synthesis. nih.gov While direct studies on the interaction of this compound with the mitochondrial ETC are not extensively detailed, the redox properties of similar phenolic compounds suggest potential interactions.

The redox behavior of the cinnamate core can be investigated using electrochemical techniques like cyclic voltammetry. These methods can help determine the oxidation and reduction potentials of the compound, providing insights into its ability to act as an electron donor or acceptor. The electrochemical process can be described by notations such as "E" for an electron transfer step and "C" for a chemical reaction step. libretexts.org For example, an ErCi mechanism involves a reversible electron transfer followed by an irreversible chemical reaction. libretexts.org

The transfer of electrons in enzymatic reactions is a key step in the activation of substrates. libretexts.org Enzymes like xanthine (B1682287) oxidase and ribonucleotide reductase utilize electron transfer to catalyze the oxidation or reduction of their substrates. libretexts.org The redox potential of a compound like this compound will determine its feasibility to participate in such enzyme-catalyzed reactions, either as a substrate or as a modulator of electron flow.

The presence of the three methoxy groups on the phenyl ring significantly influences the electron density of the molecule, making the aromatic ring and the double bond susceptible to oxidative reactions. The electron-donating nature of these groups can lower the oxidation potential of the compound, making it a more effective reducing agent. Conversely, the α,β-unsaturated carbonyl system can act as an electron acceptor in certain reactions.

Kinetic Studies of Chemical Transformations and Biological Reactions

Kinetic studies provide quantitative information about the rates of chemical and biological processes involving this compound. These studies are essential for understanding the mechanisms of its action and for developing potential therapeutic applications.

In the context of its biological activity, kinetic studies have been employed to characterize the interaction of its derivatives with specific molecular targets. For instance, the determination of inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50) provides a measure of the potency of these compounds as enzyme inhibitors. Research on 3,4,5-trimethoxycinnamic acid amide derivatives as inhibitors of MetAP2 and HUVEC growth involved evaluating their activity at various concentrations to determine their efficacy. nih.gov

One study reported that a major metabolite of Polygala tenuifolia, 3,4,5-trimethoxycinnamate, at concentrations of 15–30 μM, significantly and reversibly shortened the action potential duration (APD) in cardiomyocytes in a concentration-dependent manner. nih.gov This indicates a direct relationship between the concentration of the compound and the observed physiological effect, a key aspect of kinetic analysis. The study also noted that this ester derivative suppressed the L-type calcium current, suggesting a specific molecular interaction with a defined kinetic profile. nih.gov

The rates of chemical transformations, such as the cis-trans isomerization mentioned in the photochemical section, can also be quantified through kinetic studies. By monitoring the change in concentration of the isomers over time upon irradiation, the rate constants for the forward and reverse reactions can be determined. These kinetic parameters are crucial for understanding the photostability and photoreactivity of the compound.

The following table provides examples of kinetic data related to the biological activity of 3,4,5-trimethoxycinnamate and its derivatives.

| Compound/Derivative | Biological System/Target | Kinetic Parameter/Observation |

| 3,4,5-trimethoxycinnamate | Rat cardiomyocytes | Concentration-dependent shortening of APD50 and APD90 at 15–30 μM. nih.gov |

| 3,4,5-trimethoxycinnamic acid ester derivative (S1) | MDA-MB231 human breast cancer cells | IC50: 46.7 μM. nih.gov |

| 3,4,5-trimethoxycinnamic acid amide derivative (S26) | LCC6MDR cells | Sensitized cells to Taxol 24.5-fold (EC50: 210.5 nM). nih.gov |

Theoretical and Computational Chemistry Approaches to Sodium 3,4,5 Trimethoxycinnamate

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental in elucidating the electronic structure and reactivity of molecules like Sodium 3,4,5-Trimethoxycinnamate (B1233958). While specific QM studies on the sodium salt are not extensively documented, research on related cinnamic acid derivatives provides a strong basis for understanding its properties.

Density Functional Theory (DFT) is a popular QM method for these investigations. For instance, studies on trans-4-(Trifluoromethyl)cinnamic acid using DFT with the B3LYP functional and a 6-311++G(d,p) basis set have been performed to compute geometrical parameters and analyze frontier molecular orbitals. Such calculations help in understanding the distribution of π-electrons, which is influenced by the double bond between the aromatic system and the carboxyl group. The insights from these studies can be extrapolated to understand the electronic behavior of Sodium 3,4,5-Trimethoxycinnamate.

Natural Bond Orbital (NBO) analysis, another QM-based technique, is used to investigate the stability of the molecule arising from hyperconjugative interactions and charge delocalization. These calculations are critical for predicting the molecule's reactivity and interaction with biological targets. The thermodynamic properties and charge responses can also be studied, providing a comprehensive picture of the molecule's behavior at a quantum level.

The application of these methods to this compound would involve calculating its molecular geometry, vibrational frequencies, and electronic properties. This data is invaluable for interpreting experimental spectra and understanding the molecule's intrinsic characteristics.

Molecular Dynamics (MD) Simulations of Compound-Target Systems

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound when interacting with biological targets. youtube.comyoutube.com These simulations can model the compound's binding process to a receptor, revealing the conformational changes and key interactions over time. researchgate.net

While specific MD simulation studies on this compound are not abundant in the literature, the methodology is well-established for similar compound-protein systems. youtube.comnih.gov The general process involves setting up a simulation system that includes the ligand (this compound), the target protein, and a solvent environment. youtube.com Using force fields like CHARMM, the interactions between atoms are modeled, and the system's trajectory is calculated over a specific time period. youtube.com

For derivatives of 3,4,5-trimethoxycinnamic acid, MD simulations have been used to refine docking poses and to study the stability of the ligand-protein complex. These simulations can provide insights into the flexibility of the ligand and the protein's active site, which is crucial for understanding the binding affinity and mechanism of action.

A typical MD simulation protocol for a this compound-protein complex would involve:

System Preparation: Building the initial complex, solvating it in a water box, and adding ions to neutralize the system. youtube.com

Minimization: Energy minimization to remove any steric clashes.

Equilibration: Gradually heating the system and applying pressure to reach the desired temperature and pressure.

Production Run: Running the simulation for a significant time (nanoseconds to microseconds) to observe the system's dynamics. researchgate.net

Analysis of the MD trajectory can reveal important information such as root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and the formation of hydrogen bonds and other non-covalent interactions.

Docking Studies and Ligand-Protein Interaction Predictions (Computational Models)

Molecular docking is a widely used computational technique to predict the preferred binding orientation of a ligand to a protein target. Several studies have employed docking to investigate the interaction of 3,4,5-trimethoxycinnamic acid derivatives with various biological targets, shedding light on their potential therapeutic applications. nih.govnih.gov

For example, derivatives of 3,4,5-trimethoxycinnamic acid have been docked into the active sites of enzymes like tyrosinase and soluble epoxide hydrolase. nih.govnih.gov These studies help in understanding the structure-activity relationship (SAR) by identifying key amino acid residues involved in the binding.

In one study, ester derivatives of 3,4,5-trimethoxycinnamic acid were investigated as inhibitors of soluble epoxide hydrolase. nih.gov Molecular docking revealed that the interactions were crucial for the inhibitory activity. nih.gov Similarly, docking studies on other cinnamic acid derivatives have identified potential binding modes and affinities with targets like histone deacetylase (HDAC8).

Table 1: Examples of Docking Studies with 3,4,5-Trimethoxycinnamic Acid Derivatives

| Derivative | Target Protein | Key Findings |

| Tenuifoliside A (N2) | Soluble Epoxide Hydrolase | Showed the best interaction in molecular docking studies. nih.gov |

| Ester S10 | Methionine Aminopeptidase-2 (MetAP2) | Interacted well with the target, correlating with its antitumor activity. nih.gov |

| 4-Chlorocinnamic acid | Tyrosinase | Interacted with residues in the active center. nih.gov |

These studies demonstrate the utility of molecular docking in identifying potential protein targets for this compound and in guiding the design of more potent derivatives. The binding energy values obtained from docking can be used to rank potential candidates for further experimental testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. nih.gov This method is valuable for understanding the structural features that are important for a compound's activity and for predicting the activity of new, unsynthesized compounds.

QSAR studies have been performed on various cinnamic acid derivatives to elucidate the mechanisms behind their biological activities, such as antitubercular and anticancer effects. nih.gov These models are typically built using a set of compounds with known activities and a range of calculated molecular descriptors (e.g., physicochemical, electronic, and topological properties).

For instance, a QSAR study on cinnamic acid derivatives as antitubercular agents revealed that geometrical and electronic properties were crucial for their activity. nih.gov Another study on 3',4',5'-trimethoxychalcone analogues, which are structurally related to this compound, identified descriptors related to the distance between hydrophobic and hydrophilic points on the molecular surface as being important for their anti-inflammatory activity. scholarsresearchlibrary.com

Table 2: Key Descriptors in QSAR Models of Cinnamic Acid Derivatives

| Biological Activity | Key Descriptor Types | Reference |

| Antitubercular | Geometrical, Electronic | nih.gov |

| Anti-inflammatory | Hydrophobic/Hydrophilic Distance | scholarsresearchlibrary.com |

A QSAR model for this compound and its analogues could be developed to predict their activity against a specific target. This would involve synthesizing a series of derivatives, measuring their biological activity, calculating a variety of molecular descriptors, and then using statistical methods to build and validate a predictive model. Such a model would provide valuable mechanistic insights and guide the optimization of the lead compound.

Cheminformatics and Data Mining for Structure-Property Correlations

Cheminformatics and data mining are powerful tools for analyzing large datasets of chemical information to identify structure-property correlations. grafiati.com Publicly available databases such as PubChem and ChEBI contain a wealth of information on compounds like 3,4,5-trimethoxycinnamic acid and its derivatives, including their physical properties, biological activities, and associated literature. nih.govebi.ac.uk

By mining these databases, it is possible to identify trends and relationships between the chemical structures and their properties. For example, an analysis of the phenylpropanoid pathway genes in various plant species has been conducted using genomic data, providing insights into the biosynthesis of these compounds. nih.gov

Cheminformatics tools can also be used to calculate a wide range of molecular descriptors for this compound, which can then be used in QSAR or other modeling studies. These descriptors can capture various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

Table 3: Public Databases with Information on 3,4,5-Trimethoxycinnamic Acid

| Database | Type of Information |

| PubChem | Chemical properties, structures, biological activities, literature. nih.gov |

| ChEBI | Chemical ontology, relationships to other compounds. ebi.ac.uk |

| FooDB | Occurrence in food products. foodb.ca |

| Human Metabolome Database (HMDB) | Presence in human biofluids. |

The systematic analysis of data from these and other sources can reveal novel structure-property correlations for this compound and its analogues, facilitating the discovery of new applications and the design of improved compounds. grafiati.com

Analytical Methodologies for the Detection and Quantification of Sodium 3,4,5 Trimethoxycinnamate in Research Matrices

Chromatographic Separation Techniques (HPLC, GC, TLC) Development and Validation

Chromatographic techniques are fundamental in the separation and quantification of Sodium 3,4,5-Trimethoxycinnamate (B1233958) from complex matrices. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool, and methods have been developed for the analysis of its corresponding acid, 3,4,5-trimethoxycinnamic acid (TMCA).

A study focused on the solubility of TMCA utilized a static equilibrium method combined with HPLC for quantification acs.org. This underscores the utility of HPLC in determining the concentration of TMCA in various solvents, a critical parameter for its crystallization and industrial separation acs.org. Furthermore, HPLC is employed as a standard method for quality control of medicinal plant extracts containing TMCA esters, such as in Polygala tenuifolia nih.gov.

For the separation of "Benzoic acid, 3,4,5-trimethoxy-", which is chemically similar to TMCA, a reverse-phase (RP) HPLC method has been described. This method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For applications requiring mass spectrometry (MS) compatibility, formic acid can be substituted for phosphoric acid sielc.com.

Method validation for HPLC analysis of related hydroxycinnamic acid derivatives has been thoroughly established, following guidelines from the International Council for Harmonisation (ICH) d-nb.info. A typical validation process includes assessing specificity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and linearity d-nb.infoms-editions.cl. For instance, in the validation of an HPLC-DAD method for other hydroxycinnamic acids, a C18 column was used with a gradient elution of 0.5% acetic acid in water and acetonitrile d-nb.info.

Table 1: Exemplary HPLC Method Parameters for Cinnamic Acid Derivatives

| Parameter | Value | Reference |

| Column | INNO C18 (25 cm × 4.6 mm, 5 μm) | d-nb.info |

| Mobile Phase | A: 0.5% acetic acid in waterB: Acetonitrile (ACN) | d-nb.info |

| Elution | Gradient | d-nb.info |

| Flow Rate | 1.0 mL/min | d-nb.info |

| Detection | Diode Array Detector (DAD) at 330 nm | d-nb.info |

| Injection Volume | 10 μL | d-nb.info |

Gas Chromatography (GC) can also be utilized, often requiring derivatization of the analyte to increase its volatility. For instance, cinnamic acid can be analyzed as its trimethylsilyl (B98337) (TMS) derivative nist.gov. The Human Metabolome Database (HMDB) lists GC-MS data for both derivatized and non-derivatized 3,4,5-trimethoxycinnamic acid hmdb.cafoodb.ca.

Thin-Layer Chromatography (TLC) offers a simpler, more rapid, and cost-effective method for the separation and identification of cinnamic acid and its derivatives ekb.egacs.orgresearchgate.net. TLC has been successfully used to purify cinnamic acid from cinnamon bark ekb.egresearchgate.net. The final products of synthetic reactions involving cinnamic acid derivatives are often monitored and purified using preparative TLC nih.gov. Different solvent systems can be employed to achieve optimal separation on silica (B1680970) gel or other stationary phases rsc.org.

Electrophoretic Methods for Compound Analysis

Capillary electrophoresis (CE) presents a high-efficiency separation technique with the advantages of low sample and solvent consumption. Capillary zone electrophoresis (CZE), in particular, is well-suited for the analysis of charged species like Sodium 3,4,5-Trimethoxycinnamate.

While specific CZE methods for this compound are not extensively documented, methods developed for related compounds provide a strong foundation. For the separation of cinnamic acid and its analogues, a fused silica capillary tube with a phosphate (B84403) buffer as the carrier has been used rsc.org. The migration times of these compounds are influenced by the pH of the buffer, with higher pH values leading to longer retention times, especially for phenolic derivatives rsc.org.

In the development of a CZE-tandem mass spectrometry (CZE-MS/MS) method for the simultaneous quantification of various antibiotics, 20 mM ammonium (B1175870) hydrogen carbonate (NH4HCO3) was identified as the optimal background electrolyte (BGE) nih.gov. The pH of the BGE is a critical parameter that can be adjusted to optimize separation and detection nih.gov. General principles of CE method development, including considerations for the starting material and potential inhibitors, are well-established thermofisher.com.

Spectrophotometric and Fluorometric Assay Development for Quantification

UV-Vis spectrophotometry is a straightforward and widely accessible technique for the quantification of compounds with chromophores, such as this compound. The cinnamic acid structure possesses a strong UV absorbance due to its conjugated system.

The UV spectrum of trans-cinnamic acid shows a maximum absorbance at approximately 270 nm researchgate.net. The position of this maximum can be influenced by the stereochemistry of the double bond, with the cis isomer of cinnamic acid absorbing at a slightly shorter wavelength researchgate.netyoutube.com. A study on various hydroxycinnamic acid derivatives, including 3,4,5-trihydroxycinnamic acid, recorded their UV spectra in methanol (B129727) in the range of 200-400 nm nih.gov.

For mixtures of cinnamyl alcohol, cinnamaldehyde, and cinnamic acid, a multi-order derivative ultraviolet spectrometry method has been developed for their simultaneous determination, which helps to resolve overlapping spectra spkx.net.cn.

Fluorometric assays offer higher sensitivity and selectivity compared to spectrophotometry. While a specific fluorometric assay for this compound has not been reported, fluorescent probes have been synthesized from cinnamic acid derivatives. For example, a coumarin-cinnamic acid conjugate was designed as a responsive fluorescent probe for the detection of α-glucosidase nih.gov. This demonstrates the potential for developing specific fluorometric methods for this class of compounds.

Table 2: Spectroscopic Properties of Cinnamic Acid and its Derivatives

| Compound | Analytical Method | Key Findings | Reference |

| trans-Cinnamic acid | UV/Vis Spectrophotometry | Maximum absorbance at 270 nm | researchgate.net |

| cis-Cinnamic acid | UV/Vis Spectrophotometry | Maximum absorbance at 262 nm | researchgate.net |

| Cinnamic acid derivatives | Multi-order Derivative UV Spectrometry | Allows for simultaneous determination in mixtures | spkx.net.cn |

| Cinnamic acid-coumarin conjugate | Fluorometry | Acts as a responsive fluorescent probe | nih.gov |

| 3,4,5-trihydroxycinnamic acid | UV/Vis Spectrophotometry | Spectrum recorded in methanol (200-400 nm) | nih.gov |

Electrochemical Detection Methods for Cinnamate (B1238496) Species

Electrochemical methods provide a sensitive and often low-cost alternative for the detection of electroactive species. Cinnamic acid and its derivatives can be oxidized or reduced at an electrode surface, allowing for their electrochemical determination.

The electrochemical destruction of trans-cinnamic acid has been studied using advanced oxidation processes, where the degradation was monitored, and intermediates were identified researchgate.net. While this study focused on degradation, the underlying electrochemical activity can be harnessed for analytical purposes.

Electrochemical sensors have been developed for the detection of related compounds. For instance, an electrochemical sensor for mifepristone (B1683876) and cinnamic acid was fabricated using a glassy carbon electrode modified with gold nanoparticles and double-stranded DNA nih.gov. This sensor demonstrated stable, selective, and sensitive simultaneous detection of both analytes nih.gov. The development of such sensors often involves techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) to characterize the electrochemical behavior and optimize the sensor's performance.

Advanced Sample Preparation Strategies in Complex Research Samples

The analysis of this compound in complex research matrices, such as biological fluids or plant extracts, necessitates effective sample preparation to remove interfering substances and concentrate the analyte of interest.

For the analysis of compounds in plasma, a common approach is protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) ms-editions.cl. In one validated HPLC method for a related compound in plasma, the sample preparation involved LLE with dichloromethane, followed by evaporation of the solvent and reconstitution of the residue in the mobile phase before injection ms-editions.cl.

Solid-phase extraction is a versatile technique that can be used for sample clean-up, pre-concentration, and desalting acs.org. The choice of the SPE sorbent is critical and depends on the physicochemical properties of the analyte and the matrix components.

For the analysis of a cinnamic acid derivative in rabbit plasma, a simple protein precipitation step was employed, followed by centrifugation and direct injection of the supernatant into the HPLC system researchgate.net. The validation of such methods must consider the potential for matrix effects, where co-eluting matrix components can suppress or enhance the analyte signal in the detector d-nb.info.

Molecular and Cellular Basis of Biological Activities in Vitro and Mechanistic Focus

Investigation of Cellular Uptake and Intracellular Distribution Mechanisms (In Vitro Studies)

The entry of Sodium 3,4,5-trimethoxycinnamate (B1233958) and its derivatives into cells is a critical first step for their biological activity. While direct studies on the sodium salt are limited, research on related compounds provides insight into the likely mechanisms. The cellular uptake of small molecules like cinnamates can occur through various processes, including passive diffusion and energy-dependent active transport. mdpi.comnih.gov

In vitro models are essential for elucidating these mechanisms. The Caco-2 cell line, derived from human colorectal adenocarcinoma cells, is a widely used model to predict intestinal absorption. mdpi.com These cells differentiate to form a monolayer with tight junctions, mimicking the intestinal barrier. mdpi.com Studies on curcumin, another phytochemical, using the Caco-2 model suggest that its uptake is primarily through passive diffusion. mdpi.com

To determine if uptake is an active, energy-requiring process, in vitro studies often employ metabolic inhibitors. nih.gov For instance, incubating cells at low temperatures (e.g., 4°C) or in the presence of agents like sodium azide, which depletes intracellular ATP by inhibiting cytochrome c oxidase, can help distinguish between energy-dependent endocytosis and passive transport. nih.gov A complete blockage of uptake under these conditions would strongly suggest an active, energy-dependent mechanism. nih.gov While specific data for Sodium 3,4,5-trimethoxycinnamate is not available, these established methodologies would be applicable to determine its precise uptake route.

Modulation of Intracellular Signaling Pathways (Cell-Based Assays)

The biological effects of the 3,4,5-trimethoxycinnamate moiety are frequently linked to its ability to modulate key intracellular signaling pathways, as demonstrated in various cell-based assays.

One of the most consistently reported targets is the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation. nih.govnih.gov The methyl ester derivative, Methyl 3,4,5-trimethoxycinnamate (MTC), was shown to inhibit the NF-κB pathway in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. nih.gov This was evidenced by a reduction in the phosphorylation of IκB and the p65 subunit, which in turn suppressed NF-κB's ability to bind to DNA and activate gene transcription. nih.gov

Another critical pathway modulated is the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, which governs the antioxidant response. nih.gov MTC treatment of RAW264.7 cells led to enhanced DNA binding of Nrf2 and increased activity in an Antioxidant Response Element (ARE) luciferase reporter assay, indicating activation of this protective pathway. nih.gov

Furthermore, in a co-culture model of macrophages and adipocytes, MTC was found to activate AMP-activated protein kinase (AMPKα) , a key sensor of cellular energy status that influences both metabolic and inflammatory processes. nih.gov Other related 3,4,5-trimethoxycinnamic acid (TMCA) derivatives have also been shown to influence pathways like the Mitogen-Activated Protein Kinase (MAPK) and the BDNF/TrkB-ERK/PI3K-CREB signaling cascade, highlighting the broad signaling impact of this chemical scaffold. nih.gov

Table 1: Modulation of Signaling Pathways by 3,4,5-Trimethoxycinnamate Derivatives

| Derivative/Compound | Cell Line | Pathway Modulated | Observed Effect | Reference |

|---|---|---|---|---|

| Methyl 3,4,5-trimethoxycinnamate (MTC) | RAW264.7 Macrophages | NF-κB | Inhibition of IκB and p65 phosphorylation; reduced DNA binding. | nih.gov |

| Methyl 3,4,5-trimethoxycinnamate (MTC) | RAW264.7 Macrophages | Nrf2/ARE | Enhanced Nrf2 DNA binding and ARE-luciferase activity. | nih.gov |

| Methyl 3,4,5-trimethoxycinnamate (MTC) | Macrophage-Adipocyte Co-culture | AMPKα | Activation of AMPKα. | nih.gov |

| Tenuifoliside A (TMCA Ester) | Rat Glioma Cells C6 | BDNF/TrkB-ERK/PI3K-CREB | Promotion of cell viability. | nih.gov |

| Piplartine (TMCA Amide) | Various | NF-κB, MAPK | Implicated in various therapeutic effects. | nih.gov |

Mechanisms of Antioxidant Activity (In Vitro Biochemical Assays)

The antioxidant properties of 3,4,5-trimethoxycinnamate and its analogs have been substantiated through various in vitro biochemical assays. These assays reveal a capacity for both direct radical scavenging and indirect antioxidant effects via the modulation of cellular systems.

Common direct antioxidant assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and hydroxyl radical scavenging assays. japsonline.com These tests measure the ability of a compound to donate a hydrogen atom or electron to neutralize stable free radicals. Cinnamic acid derivatives have demonstrated positive results in these assays. japsonline.comnih.gov The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is another method used to evaluate free radical scavenging capacity. nih.govnih.gov

Beyond direct scavenging, a significant mechanism of antioxidant action is the upregulation of endogenous antioxidant enzymes. nih.govnih.gov This is often achieved through the activation of the Nrf2 signaling pathway, as observed with Methyl 3,4,5-trimethoxycinnamate. nih.gov Activation of Nrf2 leads to the transcription of genes for protective enzymes like superoxide (B77818) dismutase (SOD) , which catalyzes the dismutation of the superoxide radical. nih.gov For example, 3,6′-disinapoyl sucrose, a TMCA ester, was found to increase SOD activity in vivo. nih.gov This enzymatic activity helps reduce levels of oxidative stress markers like malondialdehyde (MDA), a product of lipid peroxidation. nih.gov

Anti-Inflammatory Mechanisms at the Molecular Level (In Vitro Models)

At the molecular level, the anti-inflammatory effects of the 3,4,5-trimethoxycinnamate structure are primarily attributed to the suppression of pro-inflammatory mediators and the signaling pathways that produce them. In vitro models, particularly using macrophage cell lines like RAW264.7 stimulated with LPS, are instrumental in dissecting these mechanisms. nih.gov

A key mechanism is the inhibition of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Methyl 3,4,5-trimethoxycinnamate (MTC) was shown to decrease the protein levels of both iNOS and COX-2 in stimulated macrophages. nih.gov This leads to a corresponding reduction in the release of their respective products: nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), both of which are potent inflammatory mediators. nih.gov

This inhibition is a downstream effect of suppressing the NF-κB signaling pathway . nih.gov As detailed previously, MTC inhibits the phosphorylation and activation of key components of this pathway, preventing the transcription of genes for iNOS, COX-2, and various pro-inflammatory cytokines. nih.gov Studies confirm that MTC treatment significantly reduces the release of cytokines such as Tumor Necrosis Factor-alpha (TNFα), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) . nih.gov Concurrently, MTC can increase the production of the anti-inflammatory cytokine IL-10 , further contributing to the resolution of the inflammatory response. nih.gov In vitro anti-inflammatory activity can also be assessed by methods that measure the inhibition of protein denaturation and the stabilization of human red blood cell (HRBC) membranes. japsonline.com

Table 2: In Vitro Anti-Inflammatory Effects of Methyl 3,4,5-trimethoxycinnamate (MTC)

| Target Molecule/Process | Cell Model | Effect of MTC Treatment | Reference |

|---|---|---|---|

| Pro-inflammatory Cytokines | |||

| TNFα, IL-6, IL-1β | LPS-stimulated RAW264.7 | Decreased release | nih.gov |

| Anti-inflammatory Cytokines | |||

| IL-10 | LPS-stimulated RAW264.7 | Increased production | nih.gov |

| Inflammatory Mediators | |||

| Nitric Oxide (NO) | LPS-stimulated RAW264.7 | Decreased release | nih.gov |

| Prostaglandin E2 (PGE2) | LPS-stimulated RAW264.7 | Decreased release | nih.gov |

| Enzymes & Pathways | |||

| iNOS, COX-2 | LPS-stimulated RAW264.7 | Decreased protein expression | nih.gov |

| NF-κB Pathway | LPS-stimulated RAW264.7 | Inhibition of activation | nih.gov |

Antimicrobial Mechanisms of Action (In Vitro Studies)

Derivatives of 3,4,5-trimethoxycinnamic acid exhibit antimicrobial activity against a range of pathogens, including bacteria, fungi, and protozoa, through various mechanisms of action identified in in vitro studies. nih.govmdpi.commdpi.com

For antifungal activity, a primary mechanism involves the disruption of the fungal cell membrane. mdpi.com Synthetic cinnamates have been shown to interact directly with ergosterol , a vital sterol component of the fungal membrane that is absent in mammalian cells. mdpi.com This interaction can compromise membrane integrity. Further evidence for cell envelope disruption comes from sorbitol assays, where sorbitol acts as an osmotic protectant; if a compound's activity is reduced in the presence of sorbitol, it suggests the cell wall is a target. mdpi.com

Against the protozoan parasite Trypanosoma cruzi, a 3,4,5-trimethoxycinnamate ester was found to induce oxidative stress and mitochondrial damage . mdpi.com Scanning electron microscopy revealed severe morphological changes in the parasite, including the formation of pores in the cell membrane, leading to the leakage of cytoplasmic content. mdpi.com

In bacteria, cinnamamide (B152044) derivatives have been shown to inhibit biofilm formation and to have bactericidal effects, meaning they actively kill the bacteria rather than just inhibiting growth. nih.govmdpi.com Molecular docking studies suggest that these compounds may act by inhibiting essential bacterial enzymes. mdpi.com

Elucidation of Molecular Targets in Biological Systems (e.g., Enzyme Inhibition mechanisms)

The diverse biological activities of 3,4,5-trimethoxycinnamate derivatives stem from their ability to interact with and inhibit a wide array of specific molecular targets, particularly enzymes.

Enzymes in Inflammatory Pathways: As established, key targets include the pro-inflammatory enzymes COX-2 and iNOS . nih.gov The inhibition of these enzymes by compounds like MTC directly curtails the inflammatory cascade. nih.gov

Enzymes in Neurological and Metabolic Pathways: Several TMCA esters isolated from medicinal plants have been identified as inhibitors of soluble epoxide hydrolase , an enzyme involved in the metabolism of signaling lipids. nih.gov Other derivatives have been shown to inhibit monoamine oxidase (MAO)-A and MAO-B , enzymes that degrade neurotransmitters and are targets for antidepressant drugs. nih.gov

Enzymes in Cancer and Cell Growth: A number of enzymes crucial for cell proliferation have been identified as targets. These include:

Human methionine aminopeptidase-2 (MetAP2) , an enzyme involved in angiogenesis. nih.gov

Tyrosine-protein kinase Met (c-MET) , a receptor tyrosine kinase often dysregulated in cancer. nih.gov

Heat shock protein 70 (HSP70) , a molecular chaperone that helps cancer cells survive stress. nih.gov

Ion Channels: Beyond enzymes, ion channels are also important targets. A metabolite of P. tenuifolia, a 3,4,5-trimethoxycinnamate ester, was found to suppress the L-type calcium current in cardiomyocytes, suggesting a potential mechanism for antiarrhythmic effects. nih.govthegoodscentscompany.com

Table 3: Selected Molecular Targets of 3,4,5-Trimethoxycinnamic Acid (TMCA) Derivatives

| Molecular Target | Type | Derivative Class | Biological Context | Reference |

|---|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Enzyme | Ester (MTC) | Inflammation | nih.gov |

| Inducible Nitric Oxide Synthase (iNOS) | Enzyme | Ester (MTC) | Inflammation | nih.gov |

| Soluble Epoxide Hydrolase | Enzyme | Ester | Metabolism | nih.gov |

| Monoamine Oxidase (MAO)-A/B | Enzyme | Ester | Neurotransmission | nih.gov |

| L-type Calcium Channel | Ion Channel | Ester | Cardiology | nih.govthegoodscentscompany.com |

| Methionine Aminopeptidase-2 (MetAP2) | Enzyme | Ester, Amide | Angiogenesis, Cancer | nih.gov |

| Tyrosine-protein kinase Met (c-MET) | Enzyme | Ester | Cancer | nih.gov |

| Heat Shock Protein 70 (HSP70) | Chaperone | Amide | Cancer | nih.gov |

| saFABH (in S. aureus) | Enzyme | Cinnamate (B1238496) | Bacterial Metabolism | mdpi.com |

Structure Activity Relationship Sar Studies for Sodium 3,4,5 Trimethoxycinnamate Analogs

Impact of Substituent Modifications on Molecular Interactions and Mechanistic Activity

The modification of substituents on the 3,4,5-trimethoxycinnamate (B1233958) scaffold is a primary strategy for altering its molecular interactions and tuning its biological activity. The carboxylic acid group is the most frequently modified position, with ester and amide derivatives being the most common analogs. nih.gov

SAR studies on a series of synthetic TMCA esters have demonstrated that the nature of the substituent groups significantly influences their activity. For instance, in a study of cholinesterase inhibitors, a series of twelve 3,4,5-trimethoxycinnamate esters were synthesized and evaluated. mdpi.com The results, summarized in the table below, show that substitutions on the phenyl ester ring directly impact the inhibitory potency against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com

Notably, the introduction of a chlorine atom at the 2-position of the phenyl ester ring in 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate resulted in the highest inhibitory activity for both enzymes. mdpi.com In other studies, SAR investigations revealed that functional groups capable of acting as hydrogen bond donors were more conducive to inhibitory activity compared to the 3,4,5-trimethoxyl group on the aromatic ring. nih.gov

Table 1: Cholinesterase Inhibitory Activity of 3,4,5-Trimethoxycinnamate Analogs IC₅₀ values represent the concentration required for 50% inhibition.

| Compound Name | Substituent (R) | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |

| Phenyl (2E)-3-(3,4,5-trimethoxyphenyl)-prop-2-enoate | H | 55.48 | 49.37 |

| 2-Fluorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)-prop-2-enoate | 2-F | 58.71 | 34.33 |

| 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | 2-Cl | 46.18 | 32.46 |

| 2-Bromophenyl (2E)-3-(3,4,5-trimethoxyphenyl)-prop-2-enoate | 2-Br | 51.52 | 37.19 |

| 2-Nitrophenyl (2E)-3-(3,4,5-trimethoxyphenyl)-prop-2-enoate | 2-NO₂ | 63.84 | 51.46 |

| 3-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)-prop-2-enoate | 3-Cl | 52.81 | 41.15 |

| 4-Fluorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)-prop-2-enoate | 4-F | 60.19 | 53.28 |

| 4-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)-prop-2-enoate | 4-Cl | 58.42 | 49.19 |

| 4-Bromophenyl (2E)-3-(3,4,5-trimethoxyphenyl)-prop-2-enoate | 4-Br | 61.33 | 55.42 |

| 4-Nitrophenyl (2E)-3-(3,4,5-trimethoxyphenyl)-prop-2-enoate | 4-NO₂ | 69.15 | 61.22 |

Similarly, the synthesis of TMCA amides has yielded compounds with significant antitumor properties. For example, linking the 3,4,5-trimethoxycinnamamide scaffold to a 1,2,3-triazole ring resulted in derivatives with prominent activity against MCF-7 and A549 cancer cell lines. researchgate.net SAR studies of other cytotoxic amides indicated that substitutions at the 3 and 4 positions on the cinnamide's benzene (B151609) ring were beneficial for promoting apoptosis. nih.gov

Stereochemical Influence on Biological Activity Mechanisms (In Vitro)

The stereochemistry of the alkene double bond in the cinnamate (B1238496) backbone is a critical determinant of molecular shape and, consequently, biological activity. The trans or (E)-isomer is generally more thermodynamically stable and is the configuration most commonly found in nature and utilized in synthetic studies.

In vitro investigations consistently focus on the (E)-stereoisomer, suggesting its importance for proper binding to biological targets. For example, the study on cholinesterase-inhibiting 3,4,5-trimethoxycinnamates exclusively prepared and tested the (2E)-isomers. mdpi.com The activity of these compounds, including the mixed-type inhibition mechanism determined for the most potent derivative, is therefore specific to this trans configuration. mdpi.com This focus implies that the spatial arrangement of the 3,4,5-trimethoxyphenyl ring relative to the carbonyl group, as dictated by the (E)-double bond, is essential for the observed molecular interactions with the enzyme's active site.

Rational Design Principles for Novel Trimethoxycinnamate Derivatives

The rational design of new trimethoxycinnamate derivatives is guided by established medicinal chemistry principles aimed at enhancing desired properties such as potency, selectivity, and druggability. nih.gov A primary design strategy involves the modification of the carboxylic acid group of TMCA to produce ester and amide analogs, which can lead to a broad spectrum of medicinal properties. nih.govnih.gov

Key design principles include:

Structure-Activity Relationship (SAR) Guided Optimization: Information from initial screening of compound libraries is used to guide further modifications. For instance, after identifying that a 2-chloro substituent on the phenyl ester ring enhanced cholinesterase inhibition, further derivatives could be designed to explore other substitutions at that position. mdpi.com

Improving Physicochemical Properties: Modifications are often made to improve properties like aqueous solubility. This was a motivation in the design of analogs of Combretastatin A-4, a natural product with a trimethoxyaryl group, where TMCA amides were created to find derivatives with better characteristics. nih.gov

Molecular Hybridization: This principle involves conjugating two or more pharmacophores to create a single molecule with potentially synergistic or additive effects. The creation of 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives is an example of this approach, combining the trimethoxycinnamoyl scaffold with the biologically active triazole ring. researchgate.netresearchgate.net

These strategies allow for the systematic exploration of the chemical space around the trimethoxycinnamate scaffold to develop new chemical entities with promising bioactivity. nih.gov

Scaffold Hopping and Bioisosteric Replacement Strategies in Cinnamate Research

Scaffold hopping and bioisosteric replacement are advanced drug design strategies used to discover novel chemotypes with similar biological activity while improving physicochemical or pharmacokinetic properties. nih.govnih.gov

Bioisosteric replacement involves substituting one functional group or moiety with another that retains similar biological properties. researchgate.netscispace.com This is a common technique used to optimize lead compounds. researchgate.net In cinnamate research, an example is the bioisosteric replacement of a carboxylic ester with a phosphonic ester moiety in an ethyl 4-methoxycinnamic ester, which led to a new potential cytotoxic agent. researchgate.net The 1,2,3-triazole ring is also a well-known bioisostere and has been successfully incorporated into the 3,4,5-trimethoxycinnamamide structure to create potent anticancer agents. researchgate.netresearchgate.net

Scaffold hopping is a more dramatic modification that involves replacing the central core structure of a molecule with a different, often topologically distinct, scaffold. nih.govscispace.com The goal is to identify new, patentable lead compounds that maintain the original biological activity by presenting the key interacting functional groups in a similar spatial orientation. scispace.com While specific examples of scaffold hopping directly from the Sodium 3,4,5-trimethoxycinnamate core are not detailed in the provided research, the general principle is widely applied in medicinal chemistry to move into novel chemical space. researchgate.netnih.gov These methods are crucial for expanding the diversity of available therapeutic agents. nih.gov

Emerging Research Areas and Potential Applications of Sodium 3,4,5 Trimethoxycinnamate Non Clinical

Applications in Materials Science and Polymer Chemistry

The molecular structure of 3,4,5-trimethoxycinnamic acid, the parent compound of Sodium 3,4,5-trimethoxycinnamate (B1233958), makes it highly effective for enhancing the interface between organic and inorganic materials. cinnamates.com It functions as a coupling agent to improve the adhesion between inorganic fillers and polymer resins. cinnamates.com This improvement leads to composite materials with superior mechanical strength and electrical properties, which are notably well-retained even in wet conditions. cinnamates.com

As a surface treatment agent, it is applied to a variety of inorganic fillers, including:

Clay

Talc powder

Wollastonite

White carbon black

Quartz

Aluminum powder

Iron powder cinnamates.com

The compound's utility extends across a range of polymer systems. Furthermore, its derivative, Methyl 3,4,5-trimethoxycinnamate, is utilized as a UV stabilizer in plastics, highlighting the role of the trimethoxycinnamate structure in protecting polymers from degradation. ontosight.ai The sodium salt can be a valuable formulation choice for these applications, particularly in processes where aqueous solubility is advantageous. It is also used to improve the adhesion of two-component epoxy sealants, as well as acrylic latex, polyurethane, and epoxy-based paints and coatings. cinnamates.com

Table 1: Compatible Polymer Resins for Adhesion Promotion

| Resin Type |

|---|

| Epoxy |

| Phenolic |

| Melamine |

| Polysulfide Polyurethane |

| Polystyrene |

Data sourced from research on the parent compound, 3,4,5-trimethoxycinnamic acid. cinnamates.com

Role in Catalysis and Organic Transformations

Sodium 3,4,5-trimethoxycinnamate and its parent acid are significant building blocks in organic synthesis. nih.gov The carboxyl group and the substituted phenyl ring serve as reactive sites for creating a large number of derivatives, including esters and amides, for diverse applications. nih.govnih.govmdpi.com

A key development related to this compound is its synthesis through green chemistry principles. The Knoevenagel condensation of 3,4,5-trimethoxybenzaldehyde (B134019) with malonic acid traditionally uses hazardous bases like pyridine (B92270) and piperidine. sciencemadness.org However, a greener method has been developed that employs benign inorganic ammonia (B1221849) salts, such as ammonium (B1175870) bicarbonate, and involves mostly solid-phase reactions. sciencemadness.org This approach achieves high conversion rates (up to 73%) while avoiding toxic solvents and reagents, marking a significant step in sustainable organic transformations. sciencemadness.org The synthesis involves combining the reactants and heating them, with the reaction mass becoming increasingly viscous as it proceeds. sciencemadness.org

This role as a target molecule for greener synthetic methods and as a versatile precursor for more complex structures underscores its importance in modern organic chemistry. nih.govsciencemadness.org

Development as Chemical Probes and Imaging Agents for Biological Systems

The 3,4,5-trimethoxycinnamate scaffold is a valuable tool for developing chemical probes to investigate biological systems. By modifying the core structure, researchers can create derivatives designed to interact with specific biological targets. nih.govnih.gov

For instance, an ester derivative of 3,4,5-trimethoxycinnamic acid was used to probe the active site of the esterase enzyme FAE-III. nih.gov In another area of research, a series of its derivatives were synthesized to study their binding affinities to serotonergic receptors. nih.gov These studies found that many of the derivatives exhibited high affinity for the 5-HT(1A) receptor, acting as agonists. nih.gov Such compounds serve as chemical probes that allow scientists to explore the function and signaling pathways of these critical receptors in a non-clinical research setting. nih.gov While not imaging agents in the traditional sense, their ability to bind selectively to targets like enzymes and receptors is the foundational principle of probes used to elucidate complex biological processes. nih.govnih.gov

Integration into Supramolecular Architectures

The molecular characteristics of this compound make it a promising candidate for integration into supramolecular architectures. Cinnamic acid and its derivatives are known to participate in self-assembly through non-covalent interactions. The key structural features of the trimethoxycinnamate anion—the aromatic phenyl ring, the conjugated α,β-unsaturated system, and the carboxylate group—provide multiple points for such interactions.

These interactions can include:

Hydrogen Bonding: The carboxylate group can act as a hydrogen bond acceptor.

π-π Stacking: The electron-rich aromatic ring can stack with other aromatic systems.

Coordination Bonds: The carboxylate group can coordinate with metal ions to form metal-organic frameworks (MOFs).

These properties suggest that this compound could be used as a building block (or "linker") to construct ordered, functional supramolecular systems like liquid crystals, gels, or crystalline coordination polymers. This remains an emerging area of research, with potential based on the fundamental chemical properties of the molecule.

Sustainable and Green Chemistry Applications

The synthesis of 3,4,5-trimethoxycinnamic acid, the precursor to the sodium salt, provides a clear example of the application of green chemistry principles. sciencemadness.orgsigmaaldrich.com Traditional chemical syntheses often rely on volatile organic solvents and hazardous reagents, but newer methods are focused on reducing environmental impact. sciencemadness.org

The green Knoevenagel condensation for producing 3,4,5-trimethoxycinnamic acid stands out for its sustainability. sciencemadness.org This method is based on the work of Schijndel et al., which focuses on solvent-free condensation of benzaldehydes. sciencemadness.org By using a benign catalyst like ammonium bicarbonate instead of the conventional and more toxic pyridine/piperidine system, the process becomes significantly more environmentally friendly and accessible. sciencemadness.org

Table 2: Key Features of the Green Synthesis of 3,4,5-Trimethoxycinnamic Acid

| Feature | Description | Reference |

|---|---|---|

| Reactants | 3,4,5-Trimethoxybenzaldehyde, Malonic Acid | sciencemadness.org |

| Catalyst | Ammonium Bicarbonate (a benign inorganic salt) | sciencemadness.org |

| Solvent | Minimal ethyl acetate, boils off during reaction | sciencemadness.org |

| Reaction Type | (Mostly) solid-phase reaction | sciencemadness.org |

| Advantages | Avoids toxic pyridine and piperidine; reduces solvent waste. | sciencemadness.org |

This process highlights a commitment to developing more sustainable pathways for producing valuable chemical compounds.

Conclusion and Future Outlook in Sodium 3,4,5 Trimethoxycinnamate Research

Synthesis of Current Knowledge and Identification of Research Gaps

Research into Sodium 3,4,5-trimethoxycinnamate (B1233958) and its derivatives has established a solid foundation, primarily centered on its synthesis and broad-ranging biological activities. The compound serves as a "privileged structural scaffold," meaning its chemical framework is a versatile starting point for creating new therapeutic agents. nih.govnih.govresearchgate.net Modifications, typically at the carboxyl group to form esters and amides, have led to derivatives with potential antitumor, antiviral, antimicrobial, anti-inflammatory, and central nervous system (CNS) activities. nih.govnih.gov For instance, certain TMCA derivatives have shown potential as antimitotic agents, inhibitors of oncogenic protein kinases, and modulators of multidrug resistance in cancer cells. nih.govnih.gov

However, despite these advances, significant research gaps remain. While many studies report on the in vitro biological effects of various derivatives, a comprehensive understanding of the precise mechanisms of action is often lacking. mdpi.comresearchgate.net Structure-activity relationship (SAR) studies have provided valuable insights, yet they are not always exhaustive, leaving room for more systematic exploration of how different chemical modifications affect biological function. nih.govnih.gov There is a recognized need to further exploit the TMCA precursor to develop new chemical entities with improved bioactivity and "druggability". nih.govnih.govresearchgate.net

A summary of the current state of research is presented below:

| Area of Knowledge | Key Findings | Identified Research Gaps |

| Synthesis | Established methods for creating ester and amide derivatives from the parent acid. mdpi.comnih.gov | Need for more efficient, selective, and environmentally sustainable synthetic methodologies. nih.gov |

| Biological Activity | Broad spectrum of activities identified, including antitumor, antiviral, CNS, and antimicrobial effects. nih.govnih.gov | Detailed mechanisms of action for many observed effects remain to be fully elucidated. mdpi.com |

| Structure-Activity | SAR studies have guided the design of potent derivatives by modifying the carboxyl group and other positions. nih.govmdpi.com | More comprehensive SAR studies are needed to optimize for potency, selectivity, and pharmacokinetic properties. |

| Pharmacokinetics | The parent acid, TMCA, has shown rapid oral absorption and high bioavailability in rat models. mdpi.com | Limited data on the metabolism, distribution, and excretion of the sodium salt and its various synthetic derivatives. |

Prospective Research Avenues and Methodological Advancements

Future research on Sodium 3,4,5-trimethoxycinnamate is poised to move from broad screening to more targeted and mechanistic investigations. A key direction will be the rational design of novel derivatives aimed at specific biological targets, such as particular enzymes or receptors. nih.govnih.gov

Prospective Research Avenues:

Targeted Drug Design: Leveraging the known scaffold, future work should focus on designing inhibitors for specific, validated biological targets like oncogenic protein kinases or viral proteases. nih.gov This involves using the cinnamic acid framework to create compounds that fit precisely into the active sites of these proteins. nih.gov

Mechanism of Action Studies: Elucidating how these molecules work at a cellular level is crucial. For example, studies have shown some derivatives induce oxidative stress and mitochondrial damage in parasites; similar in-depth analyses are needed for other activities. mdpi.comresearchgate.net

Multi-target Hybrids: An emerging strategy is the creation of hybrid molecules that combine the 3,4,5-trimethoxycinnamoyl moiety with other pharmacologically active structures to tackle complex diseases like cancer or Alzheimer's disease from multiple angles. mdpi.com

Green Chemistry Approaches: Developing new synthetic routes that are more environmentally friendly is a continuing goal in chemical research. beilstein-journals.org This could involve using water as a solvent or employing enzymatic catalysts to produce this compound derivatives. beilstein-journals.orgjocpr.com

Methodological Advancements:

Computational Modeling: In silico methods, such as molecular docking and computational chemistry, are becoming indispensable. mdpi.comweizmann.ac.il These tools can predict how a designed molecule will bind to its target protein, saving time and resources in the lab. mdpi.com They can also help explain experimental observations at the atomic level. weizmann.ac.il

High-Throughput Screening (HTS): Modern HTS techniques allow for the rapid testing of large libraries of compounds, accelerating the discovery of new lead molecules. nih.gov

Advanced Analytical Techniques: The use of sophisticated methods in spectroscopy and chromatography will be essential for the precise characterization of new derivatives and for studying their metabolic fate in biological systems. mdpi.com

Broader Implications for Fundamental Chemical and Biological Sciences

The study of this compound and its derivatives extends beyond the quest for new drugs, contributing to fundamental scientific knowledge.

In chemistry , the synthesis of its various analogs drives innovation in organic synthesis methodologies. beilstein-journals.orgmdpi.com Research into creating these molecules pushes chemists to develop more efficient, selective, and sustainable reactions, such as novel coupling strategies or catalytic processes. nih.govbeilstein-journals.org The compound serves as an excellent model for exploring how subtle changes in a molecule's structure—like the addition of a methoxy (B1213986) group or the alteration of a linker—can dramatically change its chemical properties and reactivity. mdpi.com

In biology , derivatives of this compound act as powerful molecular probes to investigate complex biological pathways. nih.govnih.gov By observing how these molecules affect cells, researchers can gain insights into cell signaling, enzyme function, and the regulation of gene expression. nih.gov For example, using a specific inhibitor derived from TMCA to block a particular kinase allows scientists to understand the role of that kinase in cell division or apoptosis. nih.gov The study of structure-activity relationships in this chemical family provides a clearer picture of the molecular recognition principles that govern interactions between small molecules and biological macromolecules, a cornerstone of chemical biology. nih.gov

In essence, while the immediate goal may be therapeutic innovation, the research journey with this compound contributes valuable knowledge to the core principles of how chemical structure dictates biological function.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Sodium 3,4,5-Trimethoxycinnamate, and how are they experimentally validated?

- Answer: The compound’s molecular formula is C₁₂H₁₃O₅Na (derived from the acid form, C₁₂H₁₄O₅, with a molar mass of 238.24 g/mol). Key properties include a density estimate of 1.1416 g/cm³ and a CAS registry number (90-50-6) for standardized identification. Validation methods include:

- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.

- Fourier-transform infrared spectroscopy (FT-IR) to verify functional groups (e.g., carboxylate and methoxy groups) .

- Nuclear magnetic resonance (NMR) for structural elucidation, particularly distinguishing trans-isomer dominance in commercial samples .